molecular formula C15H20N2O3 B2535980 N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide CAS No. 1311929-68-6

N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide

Cat. No.: B2535980
CAS No.: 1311929-68-6
M. Wt: 276.336
InChI Key: YPNSQBBMKPNBDM-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a methyl group, and an ethoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 2-bromoacetamide.

    Formation of Intermediate: The 2-ethoxyphenol undergoes a nucleophilic substitution reaction with 2-bromoacetamide to form an intermediate compound.

    Introduction of Cyano Group: The intermediate is then reacted with a suitable cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.

    Final Product Formation: The final step involves the reaction of the intermediate with a methylating agent, such as methyl iodide, to introduce the methyl group and form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides with different functional groups.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and ethoxyphenoxy group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-methylpropyl)-2-(2-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(1-cyano-1-methylpropyl)-2-(2-phenoxy)acetamide: Lacks the ethoxy group, having only a phenoxy group.

    N-(1-cyano-1-methylpropyl)-2-(2-chlorophenoxy)acetamide: Contains a chloro group instead of an ethoxy group.

Uniqueness

N-(1-cyano-1-methylpropyl)-2-(2-ethoxyphenoxy)acetamide is unique due to the presence of the ethoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(2-ethoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-15(3,11-16)17-14(18)10-20-13-9-7-6-8-12(13)19-5-2/h6-9H,4-5,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNSQBBMKPNBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)COC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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